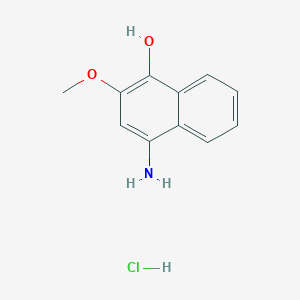
4-Amino-2-methoxynaphthalen-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-methoxynaphthalen-1-ol hydrochloride is a chemical compound with the CAS Number: 1616752-18-1 . It has a molecular weight of 225.67 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C11H11NO2.ClH/c1-14-10-6-9 (12)7-4-2-3-5-8 (7)11 (10)13;/h2-6,13H,12H2,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (225.67) and its IUPAC name (this compound) . More detailed properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One significant application area is corrosion inhibition, where similar compounds have demonstrated effectiveness. For instance, studies have found that certain amino and methoxynaphthalene derivatives can significantly inhibit the corrosion of metals in acidic environments. A specific compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, showed an inhibition efficiency up to 98% at a concentration of 3 × 10^−4 M in hydrochloric acid medium, indicating its potential as a corrosion inhibitor for mild steel (Bentiss et al., 2009).
Antimicrobial Activities
Compounds structurally related to 4-Amino-2-methoxynaphthalen-1-ol hydrochloride have been synthesized and evaluated for their antimicrobial properties. For example, the synthesis of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile and its demonstrated favorable antimicrobial activities against various bacterial and fungal strains suggest potential applications in developing new antimicrobial agents (Okasha et al., 2022).
Synthetic Methodologies
The synthesis of related compounds highlights the versatility of naphthalene derivatives in organic chemistry. For instance, the synthesis of 2-Amino-2-(5-bromo-6-methoxy-2-naphthyl) propionic acid as an intermediate for naproxen involves steps like bromination, acylation, and hydrolysis, showcasing the compound's role in synthesizing anti-inflammatory drugs (Ai, 2002).
Molecular Docking and Drug Design
Research on naphthalene derivatives extends to molecular docking and drug design. For example, studies involving Schiff base ligands derived from reactions involving hydroxynaphthalen compounds have indicated potential applications in designing drugs with specific biological targets, highlighting their role in medicinal chemistry (Kurt et al., 2020).
Fluorescent Sensors
Another area of application is the development of fluorescent sensors. Compounds involving amino and hydroxynaphthalene groups have been designed to detect metal ions selectively, offering new tools for analytical chemistry and biological imaging (Yadav & Singh, 2018).
Wirkmechanismus
Target of Action
It is noted that this compound is a form of vitamin k . Vitamin K plays a crucial role in the body’s blood clotting process.
Mode of Action
As a form of vitamin K, it likely participates in the synthesis of certain proteins required for blood coagulation .
Biochemical Pathways
4-Amino-2-methoxynaphthalen-1-ol hydrochloride has been studied for its potential to prevent glycolysis in cancer cells . By inhibiting this pathway, the compound could potentially disrupt the energy supply to these cells, thereby inhibiting their growth .
Pharmacokinetics
The compound is water-soluble and can be administered parenterally (via intravenous or intramuscular injections) at doses of about 1–3 mg .
Result of Action
The compound has been studied for its potential to inhibit the growth of different molds and bacteria, making it a potential food preservative . Additionally, it has been explored as a potential treatment for cancer due to its ability to prevent glycolysis in cancer cells .
Action Environment
Given its water solubility, it is likely that factors such as ph and temperature could potentially influence its stability and efficacy .
Biochemische Analyse
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is speculated that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is speculated that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is speculated that the compound’s effects may vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is speculated that the compound may interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is speculated that the compound may interact with various transporters or binding proteins, and may influence its own localization or accumulation .
Subcellular Localization
It is speculated that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
4-amino-2-methoxynaphthalen-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2.ClH/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13;/h2-6,13H,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNFNNXVZGVLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C(=C1)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2740111.png)


![8-chloro-1-(chloromethyl)-4-(4-ethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2740119.png)
![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide](/img/structure/B2740121.png)



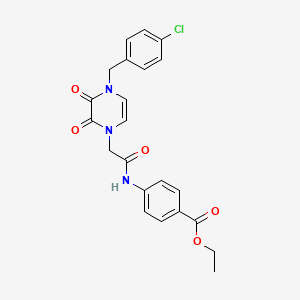
![(Tetrahydrofuran-2-ylmethyl)-[2-furan-2-yl-4-(4-chlorophenylsulfonyl) oxazol-5-yl]amine](/img/structure/B2740128.png)
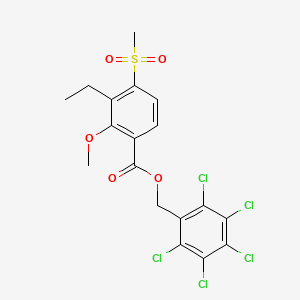
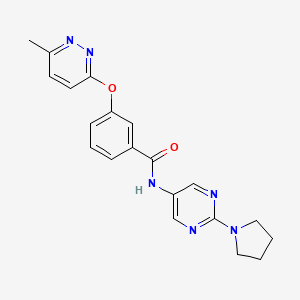
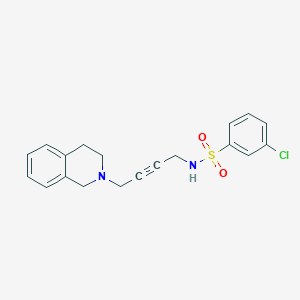
![4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2740132.png)
